molecular formula C13H18Cl2N2O B5410693 2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5410693
M. Wt: 289.20 g/mol
InChI Key: IKKQYXHLEZKYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, such as serotonin and dopamine receptors, thereby modulating their activity. This interaction can lead to various physiological responses, including changes in mood and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol
  • 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethanol
  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol

Uniqueness

2-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities compared to other similar compounds. The presence of the 2,6-dichlorophenyl group enhances its binding affinity to certain receptors, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKQYXHLEZKYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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